- On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesZeitschrift fuer Anorganische und Allgemeine Chemie, 1988, (1988), 141-5,
Cas no 97-74-5 (Tetramethylthiuram monosulfide)

97-74-5 structure
Nome do Produto:Tetramethylthiuram monosulfide
Tetramethylthiuram monosulfide Propriedades químicas e físicas
Nomes e Identificadores
-
- Tetramethyl thiuram monosulfide
- TMTM
- tetramethylthiodicarbonic diamide
- accelerator tmtm
- thiodicarbonic diamide , tetramethyl-
- tetramethy thiuram monosulfide
- aceto tmtm
- ancazide is
- anhydridetetramethyltrithiocarbamique
- bis(dimethylthiocarbamyl) monosulfide
- carbamic acid, dimethyldithio-, anhydrosulfide
- carbamic anhydride, tetramethyltrithio-
- carbamodithioic acid, dimethyl-, anhydrosulfide
- cp2113
- cyuram ms
- dimethyl-carbamodithioicacianhydrosulfide
- dimethyldithio-carbamicacianhydrosulfide
- ekagom tm
- monosulfure de tetramethylthiurame
- Bis(dimethylthiocarbamyl) sulfide
- Bis(Dimethylthiocarbamoyl) Sulfide
- TMTM(TS)
- UNADS
- 200#Solvent naphtha
- Tetramethylthiuram monosulfide
- Monothiuram
- Mono-thiurad
- Thiuram MM
- TMTMS
- Monex
- Tetramethylthiuram sulfide
- Vulkacit Thiuram MS
- Vulkacit ms
- Tetramethylthiuramide sulfide
- Pennac MS
- Tetramethylthiurammonium sulfide
- Tetramethylthiuramonosulfide
- Vulkacit thiuram ms/C
- Tetramethylthiuram monosulphide
- Thiuram monosulfide, tetramethyl-
- Bis(dimethylthiocarbamyl) mo
- Sulfide, bis(dimethylthiocarbamoyl) (8CI)
- Sulfide, bis(dimethylthiocarbamyl) (3CI)
- Thiodicarbonic diamide ([(H2N)C(S)]2S), tetramethyl- (9CI)
- Accelerator TS
- N,N,N′,N′-Tetramethyldithiocarbamoyl monosulfide
- N,N,N′,N′-Tetramethylthiuram monosulfide
- Nocceler TS
- NSC 3400
- NSC 4767
- OCIDM
- Promoter TS
- Rhenocure Thiuram MS/C
- Rhenogran TMTM 80
- Sanceler TS
- Sanceler TS-G
- Soxinol TS
- Sulfide, bis[(dimethylamino)thioxomethyl]
- Super Accelerator 500
- Tetramethyldithiocarbamic acid anhydrosulfide
- TMTM 80
- TS
- TS 80
- TS 80 (vulcanizer)
-
- MDL: MFCD00014870
- Inchi: 1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3
- Chave InChI: REQPQFUJGGOFQL-UHFFFAOYSA-N
- SMILES: S=C(N(C)C)SC(N(C)C)=S
- BRN: 1775650
Propriedades Computadas
- Massa Exacta: 208.01600
- Massa monoisotópica: 208.01626
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 2
- Complexidade: 147
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Superfície polar topológica: 96
- Contagem de Tautomeros: nothing
- XLogP3: 1.7
Propriedades Experimentais
- Cor/Forma: Yellow powder or particle
- Densidade: 1.37
- Ponto de Fusão: 108.0 to 111.0 deg-C
- Ponto de ebulição: 260.9°Cat760mmHg
- Ponto de Flash: Fahrenheit: 312.8 ° f < br / > Celsius: 156 ° C < br / >
- Índice de Refracção: 1.4825 (estimate)
- Coeficiente de partição da água: Insoluble
- PSA: 95.96000
- LogP: 1.41260
- FEMA: 2440
- Solubilidade: Insoluble in water, soluble in gasoline, soluble in ethanol, benzene, acetone, chloroform.
Tetramethylthiuram monosulfide Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H317-H411
- Declaração de Advertência: P261-P264-P270-P272-P273-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P391-P501
- Número de transporte de matérias perigosas:UN 3077 9/PG 3
- WGK Alemanha:3
- Código da categoria de perigo: 22-43-51/53
- Instrução de Segurança: S24-S26-S37-S61
- RTECS:WQ1750000
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store at room temperature
- PackingGroup:III
- Frases de Risco:R22; R43; R51/53
- Classe de Perigo:9
- TSCA:Yes
- Termo de segurança:9
- Grupo de Embalagem:III
Tetramethylthiuram monosulfide Dados aduaneiros
- CÓDIGO SH:3812100000
- Dados aduaneiros:
China Customs Code:
3812100000
Tetramethylthiuram monosulfide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | T889718-1g |
Tetramethylthiuram Monosulfide |
97-74-5 | 1g |
$ 50.00 | 2022-06-02 | ||
MedChemExpress | HY-W020246-25mg |
Tetramethylthiuram monosulfide |
97-74-5 | 99.28% | 25mg |
¥500 | 2024-07-19 | |
eNovation Chemicals LLC | D628504-25g |
Bis(dimethylthiocarbamyl) sulfide |
97-74-5 | 97% | 25g |
$110 | 2024-05-23 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161813-500G |
Tetramethylthiuram monosulfide |
97-74-5 | >98.0%(GC) | 500g |
¥290.90 | 2023-08-31 | |
S e l l e c k ZHONG GUO | S2432-25mg |
Tetramethylthiuram monosulfide |
97-74-5 | 99.66% | 25mg |
¥670.96 | 2023-09-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161813-25G |
Tetramethylthiuram monosulfide |
97-74-5 | >98.0%(GC) | 25g |
¥42.90 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-229438-100 g |
Tetramethylthiuram monosulfide, |
97-74-5 | 100g |
¥384.00 | 2023-07-10 | ||
abcr | AB119011-500g |
Tetramethylthiuram monosulfide, 97%; . |
97-74-5 | 97% | 500g |
€126.20 | 2024-06-12 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 567205-100G |
Tetramethylthiuram monosulfide |
97-74-5 | 100g |
¥689.49 | 2023-12-03 | ||
1PlusChem | 1P00H8F8-500g |
Bis(Dimethylthiocarbamoyl) Sulfide |
97-74-5 | 98% | 500g |
$36.00 | 2025-02-28 |
Tetramethylthiuram monosulfide Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Iodine Solvents: Ethanol
2.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur monochloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur dichloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
2.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur monochloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur dichloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
Referência
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Condições de reacção
1.1 16 h, rt
2.1 Solvents: Acetonitrile ; overnight, rt
2.1 Solvents: Acetonitrile ; overnight, rt
Referência
- Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase InhibitorsJournal of Medicinal Chemistry, 2009, 52(22), 7310-7314,
Synthetic Routes 5
Condições de reacção
1.1 Solvents: Ethanol , Water ; 10 - 15 °C; 1.5 h, 15 °C → 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 - 20 °C; 2.5 h, 15 - 20 °C
1.3 Solvents: Water ; 15 - 20 °C; 1.5 h, 15 - 20 °C
1.4 Solvents: Ethanol ; 15 - 20 °C; 3.5 h, 15 - 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 - 20 °C; 2.5 h, 15 - 20 °C
1.3 Solvents: Water ; 15 - 20 °C; 1.5 h, 15 - 20 °C
1.4 Solvents: Ethanol ; 15 - 20 °C; 3.5 h, 15 - 20 °C
Referência
- Preparation of tetraalkylthiuram monosulfide, China, , ,
Synthetic Routes 6
Synthetic Routes 7
Condições de reacção
Referência
- Method for manufacturing tetramethylthiuram monosulfide rubber vulcanization acceleratorSynthesis of heterocyclic compounds and new routes for the preparation of certain dithiocarbonates and sulfides from potassium cyanodithioimidocarbonateTetramethylthiuram monosulfideChina, 1984, 19(3), 335-44,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min, 0 - 5 °C
2.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C
1.1 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C
3.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C
2.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C
1.1 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C
3.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C
Referência
- Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyMethod for preparing tetramethylthiuram disulfideEuropean Journal of Medicinal Chemistry, 2018, 143, 632-645,
Synthetic Routes 9
Condições de reacção
1.1 Solvents: Acetonitrile ; overnight, rt
Referência
- Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase InhibitorsJournal of Medicinal Chemistry, 2009, 52(22), 7310-7314,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Hydrogen peroxide , Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ; 0.1 MPa, 40 - 45 °C; 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C
3.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C
2.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C
3.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C
Referência
- Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysisGuangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C
2.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C
2.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C
Referência
- Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysisGuangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Sodium cyanide , Ammonium chloride
1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ; 14 h, 23 °C
1.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C
1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ; 14 h, 23 °C
1.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C
Referência
- Synthesis of tetramethylthiuram monosulfideOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionMethod for preparing tetramethylthiuram disulfideHemijska Industrija, 1992, 34(1), 193-6,
Synthetic Routes 16
Condições de reacção
1.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C
Referência
- Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyEuropean Journal of Medicinal Chemistry, 2018, 143, 632-645,
Synthetic Routes 17
Condições de reacção
1.1 Solvents: Acetonitrile ; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C
Referência
- One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphateSynlett, 2023, 34(1), 57-62,
Tetramethylthiuram monosulfide Raw materials
- Methanethioamide,1,1'-trithiobis[N,N-dimethyl-
- Dimethyldithiocarbamic Acid Sodium Salt
- Dimethylthyocarbamoyl cloride
- Methanethioamide,1,1'-tetrathiobis[N,N-dimethyl-
- Carbamodithioic acid,N,N-dimethyl-
- N,N-dimethylcarbamoyl chloride
- Busan 85
Tetramethylthiuram monosulfide Preparation Products
Tetramethylthiuram monosulfide Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:97-74-5)Tetramethyl thiuram monosulfide
Número da Ordem:9455293
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:11
Preço ($):discuss personally
Tetramethylthiuram monosulfide Literatura Relacionada
-
David Schmidt,Thomas Zell,Thomas Schaub,Udo Radius Dalton Trans. 2014 43 10816
-
Yang Genyuan,Xu DeXuan,Jin Ruixiang Analyst 1995 120 1657
-
3. Copper-(II) and -(I) co-ordination by hexa-amine ligands of different rigidities. A thermodynamic, structural and electrochemical investigationCarla Bazzicalupi,Andrea Bencini,Samuele Ciattini,Claudia Giorgi,Andrea Masotti,Piero Paoletti,Barbara Valtancoli,Nadav Navon,Dan Meyerstein J. Chem. Soc. Dalton Trans. 2000 2383
-
Vaneet Kumar Sharma,J. S. Aulakh,Ashok Kumar Malik J. Environ. Monit. 2003 5 717
-
M. Arda,I. I. Ozturk,C. N. Banti,N. Kourkoumelis,M. Manoli,A. J. Tasiopoulos,S. K. Hadjikakou RSC Adv. 2016 6 29026
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Fornecedores recomendados
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